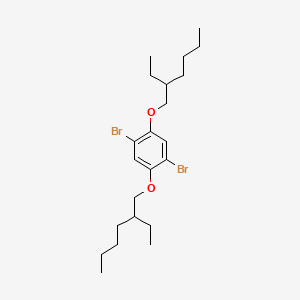

1,4-Dibromo-2,5-bis((2-ethylhexyl)oxy)benzene

Description

1,4-Dibromo-2,5-bis((2-ethylhexyl)oxy)benzene is a brominated aromatic compound with two 2-ethylhexyloxy substituents. It is synthesized via nucleophilic substitution of 2,5-dibromohydroquinone with 2-ethylhexyl bromide in the presence of a base (e.g., K₂CO₃) under reflux conditions, achieving yields of ~76% . This compound is a key intermediate in synthesizing conjugated polymers for optoelectronic applications, such as organic light-emitting diodes (OLEDs) and semiconducting materials, due to its ability to modulate electronic properties through bromine and alkoxy substituents .

Properties

Molecular Formula |

C22H36Br2O2 |

|---|---|

Molecular Weight |

492.3 g/mol |

IUPAC Name |

1,4-dibromo-2,5-bis(2-ethylhexoxy)benzene |

InChI |

InChI=1S/C22H36Br2O2/c1-5-9-11-17(7-3)15-25-21-13-20(24)22(14-19(21)23)26-16-18(8-4)12-10-6-2/h13-14,17-18H,5-12,15-16H2,1-4H3 |

InChI Key |

PKTYUNYXVKNWKX-UHFFFAOYSA-N |

Canonical SMILES |

CCCCC(CC)COC1=CC(=C(C=C1Br)OCC(CC)CCCC)Br |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

1,4-Dibromo-2,5-bis((2-ethylhexyl)oxy)benzene can be synthesized through a multi-step process involving the bromination of 1,4-dihydroxybenzene followed by etherification with 2-ethylhexanol . The general synthetic route involves:

Bromination: 1,4-Dihydroxybenzene is brominated using bromine in the presence of a suitable solvent such as dichloromethane. The reaction is typically carried out at low temperatures to control the reaction rate and prevent over-bromination.

Etherification: The brominated intermediate is then reacted with 2-ethylhexanol in the presence of a base such as potassium carbonate. This step involves heating the reaction mixture to facilitate the formation of the ether linkage.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to ensure high yield and purity of the final product .

Chemical Reactions Analysis

Types of Reactions

1,4-Dibromo-2,5-bis((2-ethylhexyl)oxy)benzene undergoes various chemical reactions, including:

Substitution Reactions: The bromine atoms can be substituted with other nucleophiles such as amines, thiols, or alkoxides under appropriate conditions.

Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, although these are less common compared to substitution reactions.

Common Reagents and Conditions

Substitution Reactions: Common reagents include nucleophiles like sodium methoxide, sodium ethoxide, and amines.

Oxidation and Reduction: Oxidizing agents like potassium permanganate (KMnO4) or reducing agents like lithium aluminum hydride (LiAlH4) can be used under controlled conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions with amines can yield corresponding amine derivatives, while oxidation reactions can produce oxidized intermediates .

Scientific Research Applications

Organic Electronics

Organic Light Emitting Diodes (OLEDs)

One of the primary applications of 1,4-dibromo-2,5-bis((2-ethylhexyl)oxy)benzene is in the development of organic light-emitting diodes. The compound serves as a key material in the synthesis of novel organic semiconductors that can be used to improve the efficiency and brightness of OLEDs. Research indicates that its unique molecular structure allows for effective charge transport and light emission properties, which are critical for OLED performance .

Conductive Polymers

The compound is also utilized in the formulation of conductive polymers. These polymers are essential for various electronic devices, including solar cells and sensors. The incorporation of this compound into polymer matrices enhances their electrical conductivity and thermal stability, making them suitable for high-performance applications .

Materials Science

Thermal Stability in Composites

In materials science, this compound has been studied for its role in enhancing the thermal stability of polymer composites. When added to thermoplastic elastomers, it improves resistance to thermal degradation and enhances mechanical properties. This application is particularly relevant in industries where materials are exposed to high temperatures .

Flame Retardants

Due to its brominated structure, this compound is investigated as a potential flame retardant additive in various materials. Its effectiveness in reducing flammability while maintaining mechanical integrity makes it a candidate for use in textiles and construction materials .

Environmental Studies

Ecotoxicology Assessments

Research involving this compound includes ecotoxicological assessments to evaluate its environmental impact. Studies have focused on its water extractability and potential effects on aquatic organisms. Understanding these aspects is crucial for regulatory compliance and safe usage in consumer products .

Chemical Alternatives Assessment

The compound has been included in comparative studies aimed at identifying safer alternatives to hazardous chemicals used in various applications. These assessments evaluate the environmental persistence and toxicity profiles of brominated compounds like this compound against other flame retardants and additives .

Case Studies

Mechanism of Action

The mechanism of action of 1,4-dibromo-2,5-bis((2-ethylhexyl)oxy)benzene involves its ability to participate in various chemical reactions due to the presence of reactive bromine atoms and ether linkages. The bromine atoms can undergo nucleophilic substitution, while the ether linkages provide stability to the molecule . The compound’s molecular targets and pathways depend on the specific application and the nature of the reactions it undergoes.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Effects on Molecular Packing and Interactions

1,4-Dibromo-2,5-bis(phenylalkoxy)benzene Derivatives

- Phenylethoxy (1) vs. Phenylpropoxy (2) Derivatives :

- Compound 1 (2-phenylethoxy): Dominated by C–Br···π(arene) interactions, where bromine atoms align over C–C bonds of adjacent aromatic rings .

- Compound 2 (3-phenylpropoxy): Exhibits C–H···Br hydrogen bonds , Br···Br interactions , and π-stacking, leading to distinct packing motifs .

- Impact : The longer phenylpropoxy chain introduces conformational flexibility, reducing steric hindrance and enabling diverse intermolecular interactions.

1,4-Dibromo-2,5-bis(bromomethyl)benzene

- Polymorphism: Two enantiotropic polymorphs exist: Form I (triclinic, P1̄): Thermodynamically stable above 135°C, with Br···Br "type 2" halogen bonds (3.97–4.05 Å) forming layered structures . Form II (monoclinic, P2₁/c): Stable below 135°C, featuring similar Br···Br contacts but differing molecular orientations . Thermal Behavior: DSC reveals melting points at 156.7°C (Form II onset) and 159.1°C (Form I) .

Alkoxy Chain Length Variants

Halogen Bonding and Electronic Properties

- Br···π vs. Br···Br Interactions :

- In 1,4-dibromo-2,5-bis((2-ethylhexyl)oxy)benzene , bromine participates in weaker C–Br···π or C–H···Br interactions due to steric shielding by bulky alkoxy groups.

- In contrast, 1,4-dibromo-2,5-bis(bromomethyl)benzene exhibits strong Br···Br halogen bonds (3.4–3.6 Å), critical for stabilizing polymorphic structures .

Thermal and Structural Properties

Key Research Findings

- Polymorphism Challenges : Impurities in 1,4-dibromo-2,5-bis(bromomethyl)benzene samples can obscure DSC results, necessitating high-purity isolates for accurate thermodynamic analysis .

- Synthetic Flexibility : Alkoxy chain length and substituent type (e.g., phenyl, alkynyl) allow tuning of solubility, melting points, and electronic properties .

Biological Activity

1,4-Dibromo-2,5-bis((2-ethylhexyl)oxy)benzene is an organic compound characterized by its two bromine atoms and ether linkages with 2-ethylhexyl groups. This compound has garnered interest due to its potential biological activities and interactions with various biomolecules. Its unique structure enhances hydrophobicity and solubility in non-polar solvents, making it a candidate for diverse applications in materials science and biology.

Chemical Structure and Properties

The molecular formula of this compound is . The compound features a benzene ring substituted at the 1,4-positions with bromine atoms and at the 2,5-positions with ether functionalities. The bulky 2-ethylhexyl groups significantly influence its physical properties, enhancing solubility and reactivity compared to similar compounds.

| Property | Value |

|---|---|

| Molecular Formula | |

| Molecular Weight | 413.25 g/mol |

| Solubility | Soluble in non-polar solvents |

| Key Functional Groups | Bromine, Ether |

The biological activity of this compound involves its interaction with molecular targets within biological systems. The bromine atoms can participate in electrophilic reactions, while the ether linkages may facilitate interactions with lipid membranes. These interactions can influence cellular processes such as membrane fluidity and permeability.

Biological Activity Studies

Research into the biological activity of this compound is limited but suggests potential effects on cellular processes:

- Cytotoxicity : Preliminary studies indicate that compounds with similar structures exhibit cytotoxic effects on various cell lines. The presence of bromine may enhance these effects due to increased reactivity.

- Enzyme Interactions : Investigations into enzyme inhibition have shown that dibromo compounds can affect the activity of certain enzymes involved in metabolic pathways.

- Photostability : The compound's stability under UV exposure has been evaluated, revealing that it may degrade into potentially harmful products, emphasizing the need for careful handling in applications involving light exposure.

Case Studies

Several studies have explored the biological implications of dibrominated compounds:

- Study on Cytotoxic Effects : A study published in Toxicology Letters demonstrated that dibrominated compounds could induce apoptosis in human cancer cell lines through oxidative stress mechanisms .

- Enzyme Inhibition Research : Another research highlighted the inhibitory effects of dibromo compounds on acetylcholinesterase (AChE), suggesting potential neurotoxic effects .

Comparative Analysis with Similar Compounds

Comparative studies with structurally similar compounds provide insights into the unique biological activity of this compound:

| Compound Name | Structure Similarity | Unique Features |

|---|---|---|

| 1,4-Dibromo-2,5-dimethoxybenzene | Similar dibromo substitution pattern | Contains methoxy groups instead of alkyl ethers |

| 1,4-Dibromo-2,5-bis(hexyloxy)benzene | Similar structure but with hexyl groups | Exhibits different solubility |

| 1,4-Dibromo-2,5-dihydroxybenzene | Hydroxyl groups replace hexyloxy groups | Potentially different biological activities |

Q & A

Q. What are the standard synthetic routes for 1,4-Dibromo-2,5-bis((2-ethylhexyl)oxy)benzene, and how can purity be optimized?

The compound is typically synthesized via Suzuki coupling reactions. A common method involves reacting 1,4-Dibromo-2,5-bis(hexyloxy)benzene with aryl boronic acids (e.g., 4-carboxyphenylboronic acid) in the presence of a palladium catalyst (e.g., Pd(PPh₃)₃) and a base (e.g., Na₂CO₃) in dimethoxyethane at 353 K for 18 hours . Post-reaction purification is critical: recrystallization from ethanol or chloroform/pentane mixtures yields crystals suitable for X-ray diffraction, with purity >95% achievable via repeated washing with dichloromethane and brine .

Q. Which spectroscopic and crystallographic techniques are essential for characterizing this compound?

Key techniques include:

- Single-crystal X-ray diffraction to determine molecular packing and bond angles (e.g., monoclinic P2₁/c space group, β = 98.683°) .

- NMR spectroscopy (¹H/¹³C) to confirm substitution patterns, particularly the ethylhexyloxy and bromine positions.

- Mass spectrometry (e.g., ESI-MS) for molecular weight validation (theoretical M = 756.94 g/mol) .

Thermogravimetric analysis (TGA) and differential scanning calorimetry (DSC) are recommended for assessing thermal stability .

Q. What are the primary research applications of this compound in materials science?

The compound serves as a precursor for conjugated polymers and organic semiconductors due to its rigid aromatic core and bromine substituents, enabling further cross-coupling reactions. Its derivatives exhibit fluorescence and electronic properties suitable for optoelectronic devices, as demonstrated in benzobisoxazole-based oligomers .

Advanced Research Questions

Q. How can Suzuki coupling conditions be optimized to improve yield and selectivity?

Critical variables include:

- Catalyst selection : Pd(PPh₃)₃ is standard, but Pd₂(dba)₃ with SPhos ligand may enhance reactivity for sterically hindered substrates .

- Solvent effects : Dimethoxyethane (DME) or toluene/water biphasic systems improve boronic acid solubility and reduce side reactions .

- Temperature control : Lower temperatures (298 K) during initial mixing reduce premature coupling, followed by heating to 353 K for complete conversion .

Yield optimization (up to 70–86%) requires stoichiometric balancing of dibromo precursors and boronic acids (1:2 molar ratio) .

Q. How can researchers resolve contradictions in reported thermal stability data?

Discrepancies in decomposition temperatures (e.g., 438–440 K vs. higher ranges) often arise from crystallinity differences. To address this:

- Perform controlled recrystallization (e.g., slow evaporation from ethanol) to isolate polymorphs .

- Use complementary techniques : Pair TGA with variable-temperature XRD to correlate phase transitions with mass loss .

- Validate results against literature protocols, such as those in Macromolecules (2012), which report optimized thermal profiles for analogous polymers .

Q. What computational methods are suitable for predicting electronic properties of derivatives?

Density functional theory (DFT) simulations (e.g., B3LYP/6-31G*) can model HOMO-LUMO gaps and absorption spectra. For example, the benzobisoxazole moiety’s π-conjugation length correlates with fluorescence quantum yield, which is tunable via substituent engineering . Machine learning tools (e.g., COMSOL Multiphysics integrated with AI) enable rapid screening of substituent effects on charge transport properties .

Q. What experimental design principles apply to scale-up synthesis while maintaining reproducibility?

Adopt factorial design to evaluate interactions between variables (e.g., catalyst loading, solvent volume, reaction time). For example:

- A 2³ factorial design (temperature, catalyst ratio, stirring rate) identifies dominant factors affecting yield .

- Process analytical technology (PAT) tools, such as in-situ FTIR, monitor reaction progress in real time, reducing batch-to-batch variability .

Pilot-scale trials should replicate small-scale purity protocols, emphasizing solvent recovery and crystallization kinetics .

Methodological Guidance

Q. How to address challenges in crystallizing bulky derivatives for structural analysis?

Q. How to validate synthetic intermediates when spectroscopic data is ambiguous?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.